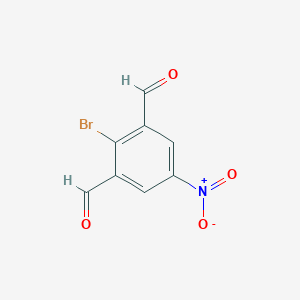

2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives similar to 2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde has been explored through various chemical reactions. For instance, the acid-catalyzed ring closures and transformations of certain carbaldehydes have been studied, indicating methods that might be applicable to the synthesis of related compounds (Bertha et al., 1998). Additionally, the efficient addition reaction of bromonitromethane to aldehydes catalyzed by NaI presents a new route to synthesize bromo-nitro compounds under mild conditions, which could be relevant for the synthesis of this compound (Concellón et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds provides insight into the potential structure of this compound. For instance, the crystal structures of various benzene derivatives have been determined, revealing how substituents like bromo and nitro groups influence molecular configuration and association in crystals. This information is crucial for understanding the molecular geometry and potential intermolecular interactions of this compound (Ebersbach et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving bromo- and nitrobenzaldehydes have been extensively studied. For example, the regioselective bromine/lithium exchange in dibromonitrobenzene leading to bromonitrobenzaldehydes indicates the reactivity and potential transformations of bromo- and nitro-substituted compounds (Voss & Gerlach, 1989). Furthermore, carbene-catalyzed reductive coupling reactions offer insight into the activation and transformation possibilities for nitrobenzyl bromides, which could be relevant for derivatives of this compound (Li et al., 2016).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, can be inferred from studies on similar compounds. For example, the analysis of crystal structures and intermolecular interactions in related benzene derivatives provides insights into the solubility and melting points, which are crucial for practical applications and handling of the compound (Bosch et al., 2022).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are vital for its applications in synthesis and material science. Studies on similar compounds, such as the aldol-type condensation reactions and the behavior of bromo- and nitro-substituted benzaldehydes under various conditions, shed light on the chemical behavior and versatility of this compound (Adhikary et al., 1987).

Scientific Research Applications

Chemical Synthesis and Reactivity

2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde is involved in various chemical synthesis and reactivity studies. Bourgeois et al. (2005) described the preparation of functionalized resorcinarenes, highlighting the utility of bromation in creating new compounds with potential applications in various chemical domains. The X-ray crystal structures of the bromo compounds presented show significant potential for further exploration in chemical synthesis and material science (Bourgeois & Stoeckli-Evans, 2005). Similarly, Mroz et al. (2020) discussed the challenges and insights into the anisotropic displacement parameters in bromo compound experiments, adding depth to our understanding of the material properties and crystallography of bromo-nitro compounds (Mroz et al., 2020).

Heterocyclic Chemistry

The compound plays a role in heterocyclic chemistry, where it is used in the cyclization of nitro-substituted acylbenzenes or iminobenzenes towards 2,1-benzisoxazoles, indicating its significance in synthesizing complex heterocyclic structures (Kim et al., 2000). This application demonstrates the compound's versatility in synthesizing novel heterocyclic compounds with potential utility in various fields, including medicinal chemistry and material science.

Organic Synthesis and Materials

In the realm of organic synthesis and materials, the research by Ebersbach et al. (2022) on crystal structures involving bromomethyl substituents reveals the compound's application in forming molecular dimers and two-dimensional aggregates. These findings have profound implications in the field of molecular engineering and nanotechnology, opening avenues for the development of new materials with tailored properties (Ebersbach et al., 2022).

Safety and Hazards

properties

IUPAC Name |

2-bromo-5-nitrobenzene-1,3-dicarbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO4/c9-8-5(3-11)1-7(10(13)14)2-6(8)4-12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRYMSLCTSYJFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Br)C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile](/img/structure/B2480208.png)

![N-(4-chlorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480210.png)

![N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480211.png)

![7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B2480216.png)

![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2480219.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate](/img/structure/B2480220.png)

![2-Ethyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480223.png)

![1,7-dimethyl-3-(4-methylbenzyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480227.png)

![N-[(4-Prop-2-ynoxyphenyl)methyl]prop-2-enamide](/img/structure/B2480230.png)